1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride

Fsp3 drug-likeness three-dimensionality

Natural L-proline's conformational flexibility introduces entropic penalty that can erode ligand potency and selectivity. 1-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride replaces proline with a rigid spirocyclic scaffold (Fsp³ = 0.888, single rotatable bond), locking the pyrrolidine ring into a single envelope conformation and pre-organizing ligands into their bioactive state. The hydrochloride salt form enables direct incorporation into solid-phase peptide synthesis workflows. • Fsp³ of 0.888 vs. 0.80 for L-proline-nearly double the mean of marketed oral drugs-enhances solubility, metabolic stability, and target selectivity • Balanced LogP of -1.6 provides ~1 log unit increase over proline, improving passive membrane permeability without risking insolubility • Available at ≥95% purity in pack sizes from 100 mg to 10 g with lead times of 2-12 days from multiple stock points

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 2344679-22-5
Cat. No. B3003212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
CAS2344679-22-5
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESC1CCC2(C1)CC(CN2)C(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(10-6-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
InChIKeyKPQLBFSFNPUGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride — Procurement Guide


1-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (CAS 2344679-22-5, MFCD31924209) is a non‑planar, sp³‑rich spirocyclic α‑proline building block. Its core is a pyrrolidine ring spiro‑fused at the 3‑position to a cyclopentane ring, yielding a rigid, three‑dimensional scaffold [1]. The hydrochloride salt (C₉H₁₆ClNO₂, MW 206 Da) delivers a calculated Fsp³ (fraction of sp³‑hybridised carbons) of 0.888 and a LogP of –1.6, placing it in a physicochemical space distinct from both natural L‑proline and the isomeric 2‑azaspiro[4.4]nonane‑3‑carboxylic acid series [1]. The compound is supplied at ≥95% purity by multiple vendors (Enamine, A2B Chem) in pack sizes ranging from 100 mg to 10 g, with lead times of 2–12 days [1].

Why This Spirocyclic α-Proline Cannot Be Replaced by Common Analogs


In peptidomimetic and medicinal chemistry programmes, substituting a natural α‑amino acid such as L‑proline for a spirocyclic α‑proline is not a neutral exchange; it fundamentally alters the conformational landscape, lipophilicity, and three‑dimensional character of the resulting molecule [1][2]. The rigid spiro‑junction in 1‑azaspiro[4.4]nonane‑3‑carboxylic acid locks the pyrrolidine ring into a single envelope conformation, whereas L‑proline interconverts between Cγ‑endo and Cγ‑exo puckers [2]. This loss of conformational freedom can pre‑organise a ligand into its bioactive conformation, reducing the entropic penalty upon target binding [2]. Furthermore, the spiro‑fusion adds a cyclopentane ring that increases both molecular volume and Fsp³ (0.888 vs. 0.80 for proline), which has been correlated with improved solubility, metabolic stability, and target selectivity across numerous drug‑discovery campaigns [2][3]. The quantitative evidence below demonstrates where these class‑level advantages translate into measurable physicochemical differentiation.

Quantitative Differentiation vs. Closest Structural Analogs


Fsp³ Saturation and Three-Dimensional Character

The fraction of sp³‑hybridised carbons (Fsp³) for 1‑azaspiro[4.4]nonane‑3‑carboxylic acid is 0.888, calculated as 8 sp³ carbons out of 9 total carbons in the free base [1]. In contrast, L‑proline exhibits an Fsp³ of only 0.80 (4 sp³ carbons / 5 total carbons) . This difference of +0.088 places the spirocyclic scaffold well above the mean Fsp³ of 0.47 for marketed oral drugs and comfortably exceeds the commonly cited drug‑likeness threshold of Fsp³ ≥ 0.42 [2]. Higher Fsp³ values have been empirically associated with improved solubility, reduced promiscuity, and higher clinical success rates [2].

Fsp3 drug-likeness three-dimensionality

Lipophilicity Modulation for Peptide-Derived Leads

The calculated LogP of 1‑azaspiro[4.4]nonane‑3‑carboxylic acid hydrochloride is –1.6 [1]. This value is approximately 1.0 log unit higher (i.e., more lipophilic) than that of L‑proline monohydrochloride, which has a LogP of –2.57 . The difference corresponds to a roughly 10‑fold greater partitioning into octanol, indicating that incorporation of the spiro‑cyclopentane moiety modulates polarity without introducing excessive hydrophobicity that could compromise aqueous solubility. For medicinal chemists seeking to improve membrane permeability of peptide leads while retaining acceptable solubility, this intermediate LogP window is often more desirable than the very low LogP of natural proline [2].

LogP lipophilicity physicochemical properties

Conformational Restriction and Rotatable Bond Count

1‑Azaspiro[4.4]nonane‑3‑carboxylic acid possesses only 1 rotatable bond (the carboxyl C–C bond) [1]. By comparison, the simplest linear aliphatic α‑amino acids such as L‑leucine have 3 rotatable bonds in their side chain alone, and even the related 6‑membered ring analog L‑pipecolic acid retains more conformational degrees of freedom due to the absence of a spiro‑fused second ring. The reduction in rotatable bond count directly translates to a lower entropic cost upon target binding, as fewer rotatable bonds need to be frozen into the bioactive conformation [2]. This principle was exploited in the design of MK‑8831, a pan‑genotypic HCV NS3/4A protease inhibitor where introduction of a spirocyclic proline surrogate into the P2‑P4 macrocycle significantly improved binding potency [2].

conformational restriction rotatable bonds entropic penalty

Multigram-Scale Synthetic Accessibility

The synthesis of 1‑azaspiro[4.4]nonane‑3‑carboxylic acid derivatives has been established on multigram scale via direct carboxylation of 2‑spiropyrrolidine precursors, a one‑step method reported to proceed in good yields for substrates lacking acidic centres in the spiro‑linked portion . A complementary 4‑step protocol provides an alternative route when direct carboxylation is not applicable . The hydrochloride salt is currently listed as an in‑stock building block by multiple suppliers, with the largest standard pack size at 10 g and custom bulk quantities available upon enquiry [1]. This contrasts with many exploratory spirocyclic building blocks that remain available only at <1 g scale, limiting their utility in lead optimisation campaigns that require tens of grams of material for in vivo PK, efficacy, and toxicology studies.

multigram synthesis scalability procurement

Scaffold Differentiation from 2-Aza Isomers

The 1‑azaspiro[4.4]nonane‑3‑carboxylic acid scaffold positions the nitrogen atom within the pyrrolidine ring (1‑aza series), whereas the more extensively studied 2‑azaspiro[4.4]nonane‑3‑carboxylic acid series places the nitrogen at the spiro‑junction [1]. This positional isomerism results in fundamentally different exit‑vector geometries when the carboxylate is used as an anchor point for peptide elongation. The 1‑aza isomer directs the pyrrolidine nitrogen approximately 109° away from the carboxylate vector (tetrahedral geometry of the C‑3 carbon), while the 2‑aza isomer projects the nitrogen along the spiro‑axis. For structure‑based drug design programs targeting binding pockets with distinct hydrogen‑bond donor/acceptor requirements, this topological difference can be decisive in achieving complementary ligand‑protein interactions [1][2]. Dipeptidyl inhibitors of SARS‑CoV‑2 Mᴾʳᵒ bearing a P2 (S)‑2‑azaspiro[4.4]nonane‑3‑carboxylate (e.g., MPI60) achieved high antiviral potency and metabolic stability, validating the broader spiro‑proline class for antiviral protease targeting [2].

scaffold topology exit vector SAR

Procurement and Application Scenarios


Peptidomimetic Lead Optimization Requiring Conformational Rigidity

When a peptide hit contains a natural L‑proline residue at a position where conformational pre‑organisation can improve target binding, replacing it with 1‑azaspiro[4.4]nonane‑3‑carboxylic acid introduces a rigid spiro‑cyclopentane constraint. The scaffold's Fsp³ of 0.888 and single rotatable bond reduce the entropic penalty of binding, a strategy validated in HCV NS3/4A protease inhibitors where spiro‑proline surrogates significantly improved potency [1]. The hydrochloride salt form simplifies direct incorporation into solid‑phase peptide synthesis workflows.

Fragment-Based Library Expansion with sp³-Rich Building Blocks

Fragment libraries enriched in sp³ character are increasingly valued for accessing novel chemical space beyond aromatic flatland. With an Fsp³ of 0.888—nearly double the mean of marketed oral drugs [1]—this building block serves as an ideal component for diversity‑oriented synthesis of fragment collections. Its availability at up to 10 g scale from commercial suppliers enables the parallel synthesis of hundreds of analogues without resupply delays [2].

Antiviral Protease Inhibitor Development

Dipeptidyl inhibitors of viral cysteine and serine proteases (e.g., SARS‑CoV‑2 Mᴾʳᵒ, HCV NS3/4A) have shown that a spirocyclic residue at the P2 position can enhance both antiviral potency and in vitro metabolic stability [1]. While the 2‑aza isomer has been directly validated in Mᴾʳᵒ inhibition (compound MPI60), the 1‑aza isomer offers an underexplored exit‑vector geometry that may access distinct subsite interactions in the same or related protease targets [1][2].

Physicochemical Property Modulation of Peptide Therapeutics

Incorporation of 1‑azaspiro[4.4]nonane‑3‑carboxylic acid increases LogP by approximately one log unit relative to L‑proline (ΔLogP = +0.97) [1]. For peptide or peptidomimetic leads that suffer from poor membrane permeability due to excessive polarity, this moderate lipophilicity boost can improve passive diffusion without the risk of insolubility that accompanies large hydrophobic substituents. The balanced LogP of –1.6 places conjugates in a favourable range for both solubility and permeability [1][2].

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